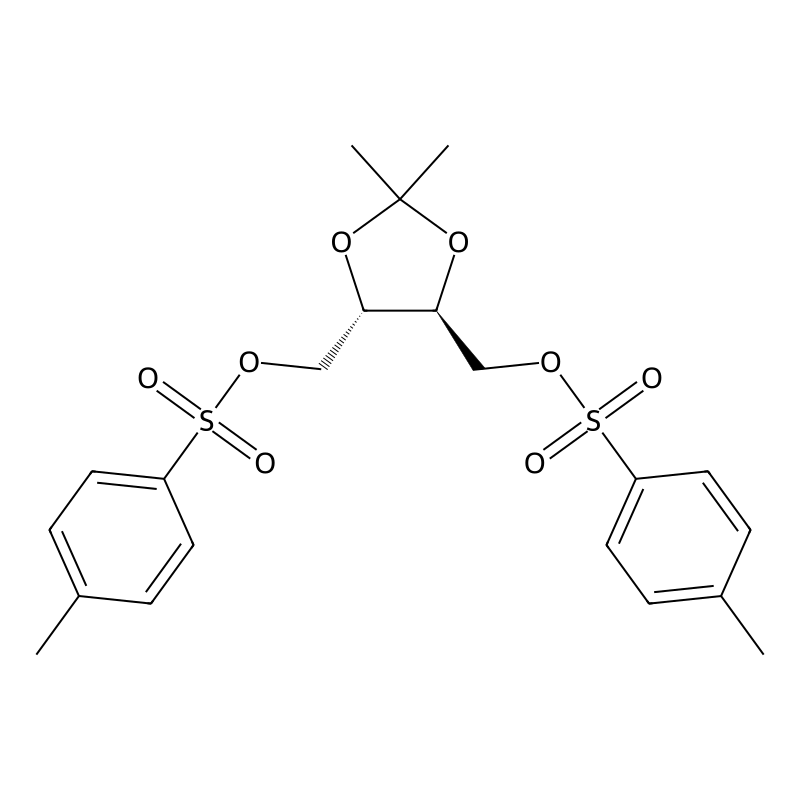

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol is a synthetic organic compound characterized by its complex structure and specific stereochemistry. It has the molecular formula and a molecular weight of approximately 470.55 g/mol. The compound features two tosyl groups (p-toluenesulfonyl), which enhance its reactivity in various

(-)-1,4-Di-O-Tosyl-2,3-O-isopropylidene-L-threitol is not directly involved in biological systems and lacks a defined mechanism of action. However, its significance lies in its use as a chiral building block for the synthesis of more complex molecules with potential biological activity []. The protected hydroxyl groups and the chiral center allow for selective functionalization and control over the final product's stereochemistry.

This compound is primarily utilized in organic synthesis, particularly in the formation of glycosides. The tosyl groups serve as excellent leaving groups, facilitating nucleophilic substitution reactions. For instance, when treated with nucleophiles such as alcohols or amines, (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol can undergo deprotection to yield various derivatives of L-threitol. Additionally, it can participate in coupling reactions to form more complex glycosidic structures .

The synthesis of (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol typically involves several steps:

- Protection of Hydroxyl Groups: The initial step involves protecting the hydroxyl groups of L-threitol using isopropylidene groups to form the corresponding diisopropylidene derivative.

- Tosylation: The protected L-threitol is then subjected to tosylation using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction introduces the tosyl groups at the 1 and 4 positions.

- Purification: The final product is purified through recrystallization or chromatography to obtain high-purity (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol .

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol finds applications primarily in organic synthesis and pharmaceutical research:

- Glycoside Synthesis: It is used as an intermediate in the synthesis of glycosides and other carbohydrate derivatives.

- Research Tool: Its structural characteristics make it valuable for studying carbohydrate chemistry and enzyme interactions.

- Potential Drug Development: Compounds derived from this structure may have implications in drug design due to their biological activity .

Interaction studies involving (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol typically focus on its reactivity with various nucleophiles and its role in glycosidic bond formation. These studies help elucidate the mechanisms by which carbohydrates interact with enzymes and other biomolecules. The ability of the tosyl groups to stabilize transition states during these reactions is a key area of interest .

Several compounds share structural similarities with (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Di-O-tosyl-D-threitol | C21H26O8S2 | Enantiomer with different stereochemistry; used in similar reactions |

| 2,3-O-Isopropylidene-D-threitol | C9H18O5 | Simpler structure; lacks tosyl groups; used for deprotection reactions |

| 1,4-Di-O-benzoyl-D-threitol | C19H22O6 | Alternative protecting group strategy; used in glycoside synthesis |

The uniqueness of (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol lies in its specific combination of protective groups and stereochemistry that allows for selective reactivity not found in simpler or differently substituted derivatives .